molecular formula C15H16F2N4O2 B2680276 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide CAS No. 2034231-81-5

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide

Cat. No.: B2680276
CAS No.: 2034231-81-5
M. Wt: 322.316
InChI Key: NZMDBEAHUNNDIE-UHFFFAOYSA-N
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Description

N-((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide is a synthetic small molecule characterized by a 1,2,4-oxadiazole core substituted with a 4,4-difluorocyclohexyl group at the 3-position and an isonicotinamide moiety linked via a methyl group at the 5-position. The oxadiazole ring is a heterocyclic scaffold known for metabolic stability and hydrogen-bonding capacity, while the 4,4-difluorocyclohexyl group enhances lipophilicity and may influence pharmacokinetic properties such as membrane permeability and metabolic resistance . This compound’s structural design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where fluorine substitution and heterocyclic motifs play critical roles.

Properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N4O2/c16-15(17)5-1-10(2-6-15)13-20-12(23-21-13)9-19-14(22)11-3-7-18-8-4-11/h3-4,7-8,10H,1-2,5-6,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMDBEAHUNNDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CC=NC=C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide typically involves multiple steps, starting with the preparation of the 4,4-difluorocyclohexyl precursor. This precursor is then reacted with various reagents to form the oxadiazole ring. The final step involves the coupling of the oxadiazole intermediate with isonicotinamide under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

A. Oxadiazole vs. Isoxazole and Triazole

  • 1,2,4-Oxadiazole (Target Compound): Exhibits moderate aromaticity and polarity, with two nitrogen atoms enabling hydrogen-bond acceptor properties.
  • Isoxazole (e.g., (E)-N-(3-fluoroisoxazol-5-yl)- derivatives) : Contains an oxygen and nitrogen atom in a five-membered ring, offering distinct electronic properties. Isoxazoles are more prone to ring-opening reactions under acidic conditions compared to oxadiazoles, which may limit their stability in vivo .
  • Triazolo-pyrimidine (e.g., Flumetsulam) : Combines triazole and pyrimidine rings, providing multiple sites for hydrogen bonding but higher molecular weight (e.g., flumetsulam: MW 325.3 vs. target compound’s inferred MW ~350–400) .

B. Substituent Effects

  • 4,4-Difluorocyclohexyl Group: Present in the target compound and in AstraZeneca’s patented N-{2-tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethanesulfonamide salts. Fluorination at the cyclohexyl position increases lipophilicity (logP) and may enhance blood-brain barrier penetration compared to non-fluorinated analogs.
  • Chlorophenyl and Fluorophenyl Groups : In ’s 1-(4-chlorophenyl)-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentane-1-carboxamide (MW 423.884), the chlorophenyl substituent introduces electron-withdrawing effects, which could enhance binding to aromatic pocket residues in target proteins but may increase toxicity risks compared to fluorine .
Amide Linker Modifications
  • Isonicotinamide (Target): The pyridine ring in isonicotinamide provides a planar, rigid structure that may facilitate π-π stacking interactions with aromatic amino acids (e.g., tyrosine, phenylalanine). This contrasts with cyclopentane-carboxamide (), where the aliphatic cyclopentane group increases hydrophobicity but reduces directional binding capacity .

Data Table: Structural and Inferred Pharmacokinetic Comparisons

Compound Name Core Heterocycle Key Substituent(s) Molecular Weight Inferred logP Notable Features
N-((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide 1,2,4-Oxadiazole 4,4-Difluorocyclohexyl, Pyridine ~350–400 ~3.5 High metabolic stability, moderate polarity
1-(4-Chlorophenyl)-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentane-1-carboxamide 1,2,4-Oxadiazole 4,4-Difluorocyclohexyl, Chlorophenyl 423.884 ~4.2 Enhanced lipophilicity, potential toxicity concerns
N-{2-tert-Butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethanesulfonamide Benzimidazole 4,4-Difluorocyclohexyl, Sulfonamide Not reported ~2.8 Improved solubility, conformational rigidity
(E)-N-(3-Fluoroisoxazol-5-yl)-... () Isoxazole Fluoroisoxazolyl ~250–300 ~2.0 Lower stability, higher reactivity

Research Findings and Implications

  • Metabolic Stability : The 1,2,4-oxadiazole core in the target compound is less susceptible to oxidative metabolism compared to isoxazoles, as demonstrated in studies of similar heterocycles .
  • Lipophilicity vs. Solubility : The 4,4-difluorocyclohexyl group increases logP, which may improve tissue penetration but could necessitate formulation adjustments to maintain aqueous solubility. This trade-off is observed in patented sulfonamide salts (), where crystalline forms are engineered to balance these properties .
  • Target Selectivity: The isonicotinamide moiety’s rigidity may enhance selectivity for enzymes with deep binding pockets (e.g., kinases), whereas bulkier groups like cyclopentane-carboxamide () might favor non-specific membrane interactions .

Biological Activity

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and applications in various fields.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an oxadiazole ring and an isonicotinamide moiety. The presence of the difluorocyclohexyl group enhances its lipophilicity and may influence its biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H19F2N5O2
Molecular Weight351.35 g/mol
CAS Number2172267-92-2

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides and carboxylic acids.
  • Introduction of the Difluorocyclohexyl Group : Utilizing difluorocyclohexyl halides or related compounds.
  • Amide Bond Formation : The final step involves coupling the oxadiazole derivative with isonicotinamide using coupling reagents like EDCI or DCC.

Anticancer Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance:

  • In studies involving various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), oxadiazole derivatives have shown promising results with IC50 values comparable to established chemotherapeutics like Doxorubicin .
CompoundCell LineIC50 (µM)
DoxorubicinMCF-71.62
N-(difluorocyclohexyl)oxadiazoleMCF-72.13
N-(difluorocyclohexyl)oxadiazoleHepG21.63

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Various derivatives have demonstrated effectiveness against both gram-positive and gram-negative bacteria:

  • Studies have reported that certain oxadiazole derivatives exhibit significant antibacterial activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3.9 to 31.25 µM .

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways.

Case Studies

Several studies have highlighted the efficacy of oxadiazole-containing compounds in preclinical models:

  • Cytotoxicity Studies : A study demonstrated that a series of oxadiazole derivatives showed significant cytotoxic effects on cancer cell lines with IC50 values indicating strong potential for development as anticancer agents .
  • Antioxidant Activity : Research has also indicated that some derivatives possess antioxidant properties, which could enhance their therapeutic profile by reducing oxidative stress in cells .

Q & A

Basic: What are the standard synthetic routes for N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide, and how is structural fidelity ensured?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime precursors under acidic or thermal conditions.
  • Step 2: Coupling the oxadiazole intermediate with isonicotinamide using reagents like EDCI/HOBt or DCC in polar aprotic solvents (e.g., DMF, DCM) .
  • Step 3: Purification via column chromatography, followed by recrystallization for improved yield.

Characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., cyclohexyl fluorine signals at ~100–110 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., expected [M+H]+ ion).
  • Melting Point Analysis: Consistency with literature values ensures purity .

Basic: What analytical techniques are critical for assessing the purity of this compound?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities (<1% threshold).
  • Thin-Layer Chromatography (TLC): Monitors reaction progress using silica gel plates and UV visualization .
  • Elemental Analysis: Validates C, H, N, F content within ±0.3% of theoretical values .

Advanced: How can reaction parameters be optimized to improve coupling efficiency between the oxadiazole and isonicotinamide moieties?

Methodological Answer:
Key variables include:

  • Catalyst Selection: Use of DMAP (4-dimethylaminopyridine) enhances acylation yields by 15–20% .
  • Solvent Effects: DMF outperforms THF in solubility but may require lower temperatures (0–5°C) to minimize side reactions .
  • Reaction Time/Temperature: Kinetic studies via in situ IR spectroscopy identify optimal durations (e.g., 12–24 hours at 25°C) .

Example Optimization Table:

ParameterTested RangeOptimal ValueYield Improvement
Temperature0°C, 25°C, 50°C25°C22% → 38%
Catalyst (mol%)0%, 5%, 10% DMAP10%38% → 53%

Advanced: How can researchers resolve discrepancies in reported biological activity data across studies?

Methodological Answer:
Contradictions often arise from:

  • Purity Variations: Impurities >5% skew bioassay results; re-test with HPLC-purified batches .
  • Assay Conditions: Compare IC50 values under standardized protocols (e.g., ATP concentration in kinase assays) .
  • Structural Analogues: Perform SAR studies to isolate the role of the 4,4-difluorocyclohexyl group versus oxadiazole heterocycle .

Case Study:
In , analogues with cyclohexyl vs. aryl substituents showed 10-fold differences in enzyme inhibition, highlighting substituent-driven activity .

Advanced: What strategies are recommended for analyzing degradation pathways under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions .
  • LC-MS/MS Analysis: Identify degradation products (e.g., hydrolysis of oxadiazole to amidoxime at pH >9) .
  • Stability-Indicating Methods: Develop HPLC methods resolving parent compound from degradants (>2.0 resolution factor) .

Basic: Which spectroscopic signatures distinguish the 4,4-difluorocyclohexyl group in this compound?

Methodological Answer:

  • ¹H NMR: Axial/equatorial fluorine-induced splitting of cyclohexyl protons (δ 1.2–2.5 ppm, multiplet) .
  • ¹⁹F NMR: Distinct doublet at ~-100 ppm (J = 240–250 Hz) .
  • IR Spectroscopy: C-F stretching vibrations at 1150–1250 cm⁻¹ .

Advanced: How can computational modeling guide the design of derivatives with improved target binding?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina): Predict binding poses to targets (e.g., kinases) using crystal structures (PDB ID: 1ATP) .
  • Free Energy Perturbation (FEP): Quantify ΔΔG for substituent modifications (e.g., replacing difluorocyclohexyl with cyclopropyl) .
  • ADMET Prediction: SwissADME or ADMETlab2.0 assess solubility, CYP450 interactions, and BBB permeability .

Basic: What are the critical considerations for selecting solvents in large-scale synthesis?

Methodological Answer:

  • Green Chemistry Metrics: Prefer ethanol/water mixtures over DMF to reduce E-factor .
  • Boiling Point: High-boiling solvents (e.g., DMSO) require vacuum distillation for recovery .
  • Safety: Avoid dichloromethane (carcinogenic) in favor of ethyl acetate .

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